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Cat. No.: B1364859 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-pyridyl triflate (pyridin-

2-yl trifluoromethanesulfonate), a key building block in modern organic synthesis.[1] Intended

for researchers, scientists, and professionals in drug development, this document elucidates

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics of this versatile reagent. Beyond a mere presentation of data, this guide delves

into the causal relationships between the molecular structure of 2-pyridyl triflate and its

spectroscopic signatures, offering field-proven insights into data acquisition and interpretation.

Introduction to 2-Pyridyl Triflate
2-Pyridyl triflate is an organosulfur compound featuring a pyridine ring substituted at the 2-

position with a trifluoromethanesulfonate (triflate) group.[1] The triflate moiety is an excellent

leaving group, making this compound a valuable precursor for a wide range of cross-coupling

reactions and nucleophilic aromatic substitutions, enabling the synthesis of complex pyridine-

containing molecules.[1] Accurate spectroscopic characterization is paramount for verifying the

purity and identity of 2-pyridyl triflate, ensuring the reliability of subsequent synthetic

transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-pyridyl triflate, providing

unambiguous information about its proton and carbon environments.
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¹H NMR Spectroscopy
Theoretical Principles: The ¹H NMR spectrum reveals the chemical environment of the protons

in the molecule. The electron-withdrawing nature of the nitrogen atom and the triflate group

significantly influences the chemical shifts of the aromatic protons on the pyridine ring, causing

them to resonate at lower fields (higher ppm values) compared to benzene.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Data Acquisition.

Expected ¹H NMR Data for 2-Pyridyl Triflate:

The pyridine ring of 2-pyridyl triflate will exhibit a complex multiplet pattern in the aromatic

region of the spectrum. The protons are expected to be deshielded due to the electronegativity

of the nitrogen atom and the inductive effect of the triflate group.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-6 ~8.4 - 8.6 ddd ortho, meta, para

H-4 ~7.8 - 8.0 ddd ortho, meta, para

H-5 ~7.3 - 7.5 ddd ortho, meta, para

H-3 ~7.2 - 7.4 ddd ortho, meta, para

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the concentration.

¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides insight into the carbon framework of the

molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the

electronegativity of the nitrogen and the triflate group, as well as by resonance effects. The

carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three

fluorine atoms.
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Experimental Protocol: Acquiring a ¹³C NMR Spectrum

Caption: Workflow for ¹³C NMR Data Acquisition.

Expected ¹³C NMR Data for 2-Pyridyl Triflate:

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Key Features

C-2 ~150 - 155
Attached to the triflate group,

will be significantly deshielded.

C-6 ~148 - 152 Alpha to nitrogen, deshielded.

C-4 ~138 - 142 Gamma to nitrogen.

C-3 ~120 - 125 Beta to nitrogen.

C-5 ~118 - 123 Beta to nitrogen.

CF₃ ~115 - 120
Quartet due to ¹J(C-F)

coupling.

¹⁹F NMR Spectroscopy
Theoretical Principles: ¹⁹F NMR is a highly sensitive technique that is specific to fluorine-

containing compounds. For 2-pyridyl triflate, it will show a single peak for the three equivalent

fluorine atoms of the triflate group. The chemical shift is typically referenced to an external

standard like CFCl₃.

Expected ¹⁹F NMR Data for 2-Pyridyl Triflate:

A single, sharp singlet is expected for the -CF₃ group, typically around -77 to -79 ppm relative

to CFCl₃.[2]

Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule.

Specific functional groups absorb infrared radiation at characteristic frequencies, providing a
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"fingerprint" of the molecule. For 2-pyridyl triflate, key vibrational modes will be associated with

the pyridine ring and the triflate group.

Experimental Protocol: Acquiring an FTIR Spectrum

Caption: Workflow for FTIR Data Acquisition (Neat Liquid).

Expected IR Absorption Bands for 2-Pyridyl Triflate:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

3100 - 3000 Aromatic C-H stretch Medium to Weak

1600 - 1585
Aromatic C=C and C=N in-ring

stretching
Medium

1500 - 1400
Aromatic C=C and C=N in-ring

stretching
Strong

~1420 S=O asymmetric stretch Very Strong

~1210 S=O symmetric stretch Very Strong

1250 - 1140 C-F stretch Very Strong

900 - 675 C-H out-of-plane bending Strong

Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio

(m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and

gaining structural insights from fragmentation patterns. Electrospray ionization (ESI) is a

suitable technique for analyzing 2-pyridyl triflate.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: Workflow for ESI-MS Data Acquisition.

Expected Mass Spectrometry Data for 2-Pyridyl Triflate:
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Molecular Formula: C₆H₄F₃NO₃S

Molecular Weight: 227.16 g/mol [3]

Expected Molecular Ion (M+H)⁺: m/z 228.0

Common Fragmentation Pathways:

The most likely fragmentation will involve the cleavage of the C-O bond connecting the pyridine

ring and the triflate group, or the loss of the SO₃ group.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the

identification and characterization of 2-pyridyl triflate. By understanding the principles behind

NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently

verify the integrity of this important synthetic building block, thereby ensuring the success of

their chemical research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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